2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine
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Overview
Description
2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine is an organic compound with a molecular formula of C15H15NO2 It is characterized by the presence of a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing an N-ethylaminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine typically involves the following steps:
Formation of the N-ethylaminocarbonyl group: This can be achieved by reacting ethylamine with a suitable carboxylic acid derivative, such as an acid chloride or an ester, to form the N-ethylaminocarbonyl group.
Coupling with the pyridine ring: The N-ethylaminocarbonyl phenyl derivative is then coupled with a hydroxypyridine derivative using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The N-ethylaminocarbonyl group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are commonly used.
Major Products Formed
Oxidation: Formation of 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-pyridone.
Reduction: Formation of 2-[3-(N-Ethylamino)phenyl]-4-hydroxypyridine.
Substitution: Formation of 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-chloropyridine or 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-methylpyridine.
Scientific Research Applications
2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid: Similar structure but with a benzoic acid moiety instead of a pyridine ring.
2-[3-(N-Ethylaminocarbonyl)phenyl]-5-fluorobenzoic acid: Contains a fluorine atom on the benzoic acid ring.
Uniqueness
2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine is unique due to the presence of both a hydroxyl group on the pyridine ring and an N-ethylaminocarbonyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-ethyl-3-(4-oxo-1H-pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-15-14(18)11-5-3-4-10(8-11)13-9-12(17)6-7-16-13/h3-9H,2H2,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZUHVBHTUGFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692703 |
Source
|
Record name | N-Ethyl-3-(4-oxo-1,4-dihydropyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261951-13-6 |
Source
|
Record name | N-Ethyl-3-(4-oxo-1,4-dihydropyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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